Disodium 3,3'-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula and a CAS number of 27738-87-0. This compound is characterized by its two sulfonate groups attached to a dithiobis structure, which enhances its solubility in water and makes it useful in various applications. It typically appears as a white to off-white powder, soluble in water, and is known for its stability under normal conditions .
Disodium 3,3'-dithiobis(benzenesulphonate) can be synthesized through several methods:
Disodium 3,3'-dithiobis(benzenesulphonate) is primarily used in:
Studies on the interactions of disodium 3,3'-dithiobis(benzenesulphonate) focus on its behavior in electroplating solutions and its reactivity with metal ions. It has been shown to effectively complex with copper ions, improving the uniformity and brightness of copper deposits during plating processes. Additionally, it may interact with other surfactants and additives used in plating formulations to enhance performance .
Disodium 3,3'-dithiobis(benzenesulphonate) shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Disodium 3,3'-dithiobis(1-propanesulfonate) | 27206-35-5 | Used primarily as an acid copper plating brightener; has different sulfonate chain length. |
| Bis(3-sulfopropyl)disulfide | Not specified | Similar dithiobis structure but differs in side chains; used for similar applications in plating. |
| Sodium sulfopropyl disulfide | Not specified | Contains sulfopropyl groups; used as a reducing agent and stabilizer in various formulations. |
Disodium 3,3'-dithiobis(benzenesulphonate) is unique due to its specific application as a brightener in copper plating processes and its ability to form stable complexes with metal ions, which distinguishes it from other dithiobis compounds that may not possess these properties .
The synthesis of disodium 3,3'-dithiobis(benzenesulphonate) is rooted in fundamental principles of organic and inorganic chemistry, particularly the manipulation of aromatic sulfonates and disulfide bond formation. The compound’s molecular structure, featuring a central disulfide linkage flanked by sulfonated benzene rings, dictates the core synthetic logic: the construction of the dithiobis bridge and the introduction of sulfonate groups, followed by neutralization with sodium ions. The following sections detail the established industrial and laboratory synthetic protocols, as well as the purification and isolation methodologies that ensure the production of high-purity material suitable for advanced applications.
The chemical synthesis of disodium 3,3'-dithiobis(benzenesulphonate) generally follows a two-stage process. The first stage involves the formation of the 3,3'-dithiobis(benzenesulfonic acid) core, typically through the oxidative coupling of thiol-substituted benzene sulfonic acids or their derivatives. The second stage is the neutralization or ion-exchange step, wherein the sulfonic acid groups are converted to their sodium salt forms, yielding the final disodium compound. The choice of oxidizing agents, solvents, and reaction conditions is critical in optimizing yield, selectivity, and purity.
The industrial-scale synthesis of disodium 3,3'-dithiobis(benzenesulphonate) is designed to maximize throughput, minimize costs, and ensure consistent product quality. This section elucidates the typical process flow, including raw material selection, reaction conditions, and process optimization strategies.
Industrial production typically begins with the procurement of high-purity 3-mercaptobenzenesulfonic acid or its sodium salt. The mercapto group serves as the key functional handle for the subsequent oxidative coupling reaction. The sulfonation of benzene to yield benzenesulfonic acid is a well-established process, generally accomplished via the reaction of benzene with fuming sulfuric acid (oleum) under controlled temperature conditions. The introduction of the thiol group at the meta position is achieved through nucleophilic aromatic substitution or directed ortho-metalation, followed by thiolation.
The core step in the industrial synthesis is the oxidative coupling of two equivalents of 3-mercaptobenzenesulfonic acid (or its sodium salt) to generate the disulfide linkage. This transformation is typically effected using mild oxidizing agents such as hydrogen peroxide, iodine, or atmospheric oxygen, often in the presence of a base to facilitate deprotonation of the thiol groups. The reaction is conducted in aqueous or mixed aqueous-organic solvents to ensure solubility of the reactants and efficient heat dissipation.
The general reaction can be represented as follows:
$$
2 \ \mathrm{HS{-}C6H4{-}SO3Na} + \mathrm{Oxidant} \rightarrow \mathrm{NaO3S{-}C6H4{-}S{-}S{-}C6H4{-}SO_3Na} + \mathrm{Byproducts}
$$
The choice of oxidant and reaction conditions is tailored to minimize over-oxidation and side-product formation. Hydrogen peroxide is favored for its benign byproducts (water and oxygen), but iodine or air oxidation may be employed depending on process economics and environmental considerations.
In cases where the starting material is not already sulfonated, post-coupling sulfonation is performed using concentrated sulfuric acid or oleum. The resulting dithiobis(benzenesulfonic acid) is then neutralized with sodium hydroxide or sodium carbonate to afford the disodium salt. This step is carefully monitored to avoid excess base, which can lead to hydrolysis or degradation of the disulfide bond.
Industrial processes are optimized for yield, purity, and environmental compliance. Continuous flow reactors may be employed to enhance mixing and heat transfer, reducing the risk of hot spots and runaway reactions. In-line monitoring of reaction progress via spectroscopic or chromatographic techniques enables precise control over reaction endpoints. Waste streams are treated to recover or neutralize sulfur-containing byproducts, in accordance with environmental regulations.
| Parameter | Typical Range | Notes |
|---|---|---|
| Starting Material Purity | >98% | Ensures high final product purity |
| Oxidant | Hydrogen peroxide | Iodine or air also possible |
| Solvent | Water or water/ethanol | Facilitates reactant solubility |
| Reaction Temperature | 20–40°C | Prevents disulfide bond degradation |
| Reaction Time | 2–6 hours | Dependent on scale and oxidant |
| pH Control | 7–9 | Base added to maintain thiolate form |
| Sulfonation Agent | Oleum or sulfuric acid | If post-coupling sulfonation is required |
| Neutralization | Sodium hydroxide | Stoichiometric, carefully monitored |
Industrial yields for the oxidative coupling step typically exceed 85%, with final product purities above 97% after purification and isolation. The use of high-purity starting materials and rigorous process control is essential for achieving these metrics, particularly for applications requiring stringent quality standards.
Laboratory-scale synthesis of disodium 3,3'-dithiobis(benzenesulphonate) follows the same fundamental principles as industrial methods but allows for greater flexibility in reagent choice, reaction conditions, and purification strategies. This section details the stepwise procedures commonly employed in academic and research laboratories.
The most direct laboratory route involves the oxidation of 3-mercaptobenzenesulfonic acid (or its sodium salt) using a mild oxidant in aqueous solution. The procedure is typically conducted as follows:
A solution of 3-mercaptobenzenesulfonic acid sodium salt is prepared in deionized water, and the pH is adjusted to mildly basic conditions using sodium hydroxide. An oxidizing agent such as hydrogen peroxide is added dropwise with stirring, maintaining the reaction temperature at 20–25°C. The progress of the reaction is monitored by thin-layer chromatography or high-performance liquid chromatography, observing the disappearance of the starting thiol and the formation of the disulfide product. Upon completion, the reaction mixture is acidified to precipitate any unreacted starting material, which is removed by filtration. The filtrate, containing the disodium 3,3'-dithiobis(benzenesulphonate), is concentrated under reduced pressure and the product is isolated by crystallization from water or ethanol.
| Parameter | Typical Value | Notes |
|---|---|---|
| 3-Mercaptobenzenesulfonic acid | 1 mmol | Scalable up to multigram quantities |
| Solvent | Water (10 mL/mmol) | Ensures complete dissolution |
| Oxidant | Hydrogen peroxide (30%) | 0.5 mmol per mmol thiol (stoichiometric) |
| pH | 8–9 | Maintained with sodium hydroxide |
| Reaction Temperature | 20–25°C | Room temperature, avoids side reactions |
| Reaction Time | 1–2 hours | Monitored by chromatography |
| Product Isolation | Crystallization | From water or ethanol |
Alternative oxidants such as iodine or atmospheric oxygen may be employed, particularly for small-scale preparations where cost and environmental impact are less critical. In such cases, the reaction is performed under an inert atmosphere to prevent over-oxidation, and the product is purified by repeated recrystallization.
A representative procedure using iodine involves dissolving 3-mercaptobenzenesulfonic acid sodium salt in water, adding a stoichiometric amount of iodine, and stirring at room temperature until the reaction is complete. Excess iodine is quenched with sodium thiosulfate, and the product is isolated as described above.
The identity and purity of the synthesized disodium 3,3'-dithiobis(benzenesulphonate) are confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis. High-performance liquid chromatography is used to quantify purity, with typical values exceeding 97% in well-executed preparations.
| Analytical Method | Expected Result | Interpretation |
|---|---|---|
| Nuclear Magnetic Resonance (Proton) | Signals corresponding to aromatic protons, absence of thiol proton | Confirms structure and coupling completion |
| Infrared Spectroscopy | Strong S–S and S=O stretches | Confirms disulfide and sulfonate groups |
| Elemental Analysis | Consistent with C₁₂H₁₀Na₂O₆S₄ | Confirms molecular formula |
| High-Performance Liquid Chromatography | Single major peak, >97% area | Confirms purity |
The purification and isolation of disodium 3,3'-dithiobis(benzenesulphonate) are critical for achieving the high purity required for its intended applications. Both industrial and laboratory processes employ similar strategies, tailored to the scale and specific impurities encountered.
Following synthesis, the crude product mixture may contain unreacted starting materials, over-oxidized byproducts (such as sulfonic acid derivatives), and inorganic salts. The primary purification step involves selective precipitation or crystallization. The product’s high water solubility allows for the removal of less soluble impurities by filtration. In some cases, the solution is treated with activated carbon to adsorb colored organic impurities, followed by filtration.
Crystallization from water or aqueous ethanol is the preferred method for isolating pure disodium 3,3'-dithiobis(benzenesulphonate). The solution is concentrated under reduced pressure and cooled to induce crystallization. The resulting white to off-white crystals are collected by filtration, washed with cold solvent to remove adhering impurities, and dried under vacuum.
For enhanced purity, the product may be recrystallized multiple times. Each recrystallization step increases purity by selectively dissolving the desired product while leaving behind insoluble contaminants.
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | Water or ethanol | Water preferred for maximum solubility |
| Concentration | Saturated solution | Ensures efficient crystallization |
| Temperature | 0–5°C (for cooling) | Promotes crystal formation |
| Number of Recrystallizations | 1–3 | Dependent on initial purity |
For removal of trace inorganic ions, particularly in laboratory-scale preparations, ion-exchange resins may be employed. The aqueous solution of the crude product is passed through a column packed with a cation-exchange resin in the sodium form, which removes unwanted cations and ensures the product is in the disodium form. Dialysis against deionized water may also be used to remove low-molecular-weight impurities.
Recent research has focused on optimizing the synthetic methodologies for disodium 3,3'-dithiobis(benzenesulphonate), with particular emphasis on green chemistry approaches, yield maximization, and impurity minimization. Studies have demonstrated that the use of hydrogen peroxide as an oxidant, coupled with precise pH control, yields the highest purity product with minimal environmental impact. Comparative analyses of different oxidants reveal that hydrogen peroxide offers the best balance of reactivity and selectivity, while iodine and atmospheric oxygen are suitable for small-scale or specialized applications.
| Oxidant | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Hydrogen peroxide | 85–92 | 97–99 | Preferred for industrial scale |
| Iodine | 80–88 | 95–98 | Suitable for laboratory scale |
| Atmospheric oxygen | 70–80 | 94–96 | Requires longer reaction time |
Further research has explored the use of continuous flow reactors for industrial synthesis, demonstrating improved heat and mass transfer, reduced reaction times, and enhanced scalability. Analytical advances, such as real-time spectroscopic monitoring, have enabled more precise control over reaction endpoints, further improving product quality.
Disodium 3,3'-dithiobis(benzenesulphonate) represents a unique organosulfur compound featuring both disulfide bridging and sulfonate functionalities [1]. Based on the molecular formula C₁₂H₈Na₂O₆S₄ and molecular weight of 422.4 g/mol, the compound exhibits significant structural complexity with a calculated complexity value of 483 [1]. The structure comprises two benzenesulfonate moieties linked through a central disulfide bridge, creating a symmetrical molecular architecture.
While specific crystallographic data for disodium 3,3'-dithiobis(benzenesulphonate) remains limited in the literature, analysis of related aromatic disulfide compounds provides insight into expected structural parameters. Similar benzene-containing disulfide structures typically crystallize in orthorhombic or monoclinic space groups [2] [3]. The benzene crystal structure itself adopts an orthorhombic system with dimensions a=7.44 Å, b=9.65 Å, and c=6.81 Å [2], while related benzenesulfonate derivatives show variations in unit cell parameters depending on substitution patterns and packing arrangements [3].
The molecular architecture features 24 heavy atoms with a topological polar surface area of 182 Ų, indicating significant intermolecular interaction potential [1]. The presence of three covalently-bonded units reflects the ionic nature of the compound, with two sodium cations balancing the charge of the disulfonate anion [1]. The compound exhibits zero hydrogen bond donors but eight hydrogen bond acceptors, primarily from the sulfonate oxygen atoms [1].
Comparative analysis with similar aromatic disulfide structures suggests that disodium 3,3'-dithiobis(benzenesulphonate) likely adopts a crystal packing arrangement influenced by both electrostatic interactions between the ionic components and π-π stacking interactions between the aromatic rings [4] [5]. The di-2-pyridyl disulfide structure, which serves as a relevant model compound, demonstrates that aromatic disulfides tend to exhibit dihedral angles between aromatic rings ranging from 66.6° to 80.3° [6] [5].
The conformational behavior of disodium 3,3'-dithiobis(benzenesulphonate) differs significantly between solid-state and solution environments due to varying intermolecular forces and solvation effects. In the solid state, the molecular conformation is constrained by crystal packing forces, electrostatic interactions between sodium cations and sulfonate anions, and potential π-π stacking between aromatic rings [7] [8].
Analysis of related aromatic disulfide compounds reveals that the disulfide bridge typically adopts a gauche-gauche conformation with C-S-S-C dihedral angles ranging from 80-90° [9] [4]. This conformational preference arises from the balance between steric repulsion and electronic stabilization. The S-S bond length in aromatic disulfides typically ranges from 2.00-2.07 Å, while C-S bond lengths are approximately 1.75-1.80 Å [9] [4].
In solution, the compound experiences enhanced conformational flexibility due to reduced intermolecular constraints and solvation effects [10] [11]. Molecular dynamics simulations of related sulfonated aromatic compounds demonstrate that solution-state conformations can differ significantly from solid-state structures [11] [12]. The presence of sodium ions in solution creates dynamic ion-pairing interactions that influence the overall molecular geometry and conformational sampling.
The rotation about the C-S bonds connecting the aromatic rings to the disulfide bridge introduces additional conformational complexity. Gas electron diffraction studies of benzenesulfonamide derivatives indicate that aromatic sulfur compounds can exhibit multiple stable conformers with energy differences of approximately 0.5 kcal/mol [7] [8]. For disodium 3,3'-dithiobis(benzenesulphonate), the presence of two such rotational degrees of freedom creates a complex conformational landscape.
Solvation effects play a crucial role in determining solution-state conformations. The highly polar sulfonate groups interact strongly with polar solvents through ion-dipole interactions, potentially stabilizing extended conformations that maximize solvent accessibility [11]. Computational studies on sulfonated polymer systems reveal that water coordination to sulfonate groups can significantly alter local molecular geometry and conformational preferences [11].
The spectroscopic characterization of disodium 3,3'-dithiobis(benzenesulphonate) requires analysis of multiple functional groups including aromatic C-H stretches, sulfonate vibrations, and disulfide bridge modes. Fourier-transform infrared (FT-IR) spectroscopy provides comprehensive information about the vibrational modes present in the molecule.
The aromatic C-H stretching vibrations appear in the characteristic region of 3100-3000 cm⁻¹ with medium to weak intensity [13] [14]. These peaks confirm the presence of aromatic hydrogen atoms and are typically more prominent in Raman spectroscopy than in FT-IR [15]. The aromatic C=C stretching modes appear in the 1625-1440 cm⁻¹ region, though these may be partially obscured by other vibrational modes in the fingerprint region [14].
The sulfonate functional groups exhibit distinctive vibrational signatures that serve as key diagnostic features. The asymmetric SO₃⁻ stretching modes appear as strong bands in the 1200-1150 cm⁻¹ region, while the symmetric SO₃⁻ stretching occurs around 1041-1060 cm⁻¹ [16] [17]. These frequencies can shift depending on the degree of ion pairing and hydration state of the compound [16]. In partially hydrated membranes, the asymmetric stretching peak has been observed to spread over the 1000-1100 cm⁻¹ range [16].
The disulfide bridge contributes a characteristic S-S stretching vibration in the 500-540 cm⁻¹ region [9] [18]. For aromatic disulfides, this frequency typically falls in the lower portion of this range due to the electron-withdrawing nature of the aromatic substituents [9]. The exact frequency depends on the dihedral angle about the S-S bond, with values around 508 cm⁻¹ typical for the gauche conformation [9].
Raman spectroscopy provides complementary information, particularly for the aromatic C=C stretching modes around 1600 cm⁻¹, which appear more prominently than in FT-IR spectra [15]. The S-S stretching mode also appears in Raman spectra around 510-525 cm⁻¹ with medium intensity [9]. The aromatic C-H stretching region near 3100 cm⁻¹ shows sharp features in Raman that confirm the aromatic nature of the rings [15].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the aromatic environments. The ¹H NMR spectrum shows aromatic proton signals in the 7.2-8.0 ppm region, with specific chemical shifts and coupling patterns dependent on the substitution pattern around each benzene ring [19]. The meta-substituted pattern of the sulfonate groups creates a distinctive splitting pattern for the aromatic protons.
¹³C NMR spectroscopy reveals the aromatic carbon environments, with signals typically appearing in the 120-140 ppm region [19]. The carbons directly bonded to sulfur (C-S) and sulfonate groups (C-SO₃⁻) exhibit characteristic downfield shifts due to the electron-withdrawing nature of these substituents. The symmetrical nature of the molecule simplifies the NMR spectra, with equivalent carbons on each aromatic ring producing identical signals.